molecular formula C19H17ClN4O5S2 B4549312 N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

Cat. No.: B4549312
M. Wt: 480.9 g/mol
InChI Key: QYAAHLZZZZTTKQ-UHFFFAOYSA-N
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Description

N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyridazine ring, a sulfonamide group, and a phenylsulfonyl moiety

Scientific Research Applications

N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyridazine ring, sulfonation, and coupling reactions. One common method involves the initial preparation of 6-chloro-3-pyridazineamine, followed by sulfonation with sulfonyl chloride derivatives. The final step involves coupling with a phenylsulfonyl propanamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of N1-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyridazine ring may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitro-1H-pyrazole-3-carboxamide
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its combination of a pyridazine ring and sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S2/c20-17-10-11-18(23-22-17)24-31(28,29)16-8-6-14(7-9-16)21-19(25)12-13-30(26,27)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAAHLZZZZTTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE
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N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE

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